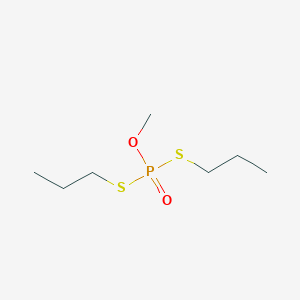
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its use in the field of antipsychotic medications, where it has been employed to manage various psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent introduction of the dimethylaminopropyl group is achieved through nucleophilic substitution reactions, often using reagents like dimethylamine and propyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloro and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted phenothiazines with different functional groups.
科学的研究の応用
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Employed in studies investigating the mechanisms of antipsychotic drugs.
Medicine: Utilized in the development of treatments for psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Applied in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it has affinity for serotonin and histamine receptors, contributing to its sedative and antiemetic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.
Uniqueness
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-9-hydroxy- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group at the 9-position enhances its solubility and bioavailability, making it a valuable compound in both research and clinical settings.
特性
CAS番号 |
4043-08-7 |
|---|---|
分子式 |
C17H19ClN2OS |
分子量 |
334.9 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-11-12(18)7-8-15(13)22-16-6-3-5-14(21)17(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
InChIキー |
RJZMRYXADVUWDN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC=CC(=C31)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)



![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)


